(S)-3-(1-Methylpyrrolidin-2-yl)-1,2-dihydropyridine
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Overview
Description
(S)-3-(1-Methylpyrrolidin-2-yl)-1,2-dihydropyridine is a chiral compound with a unique structure that includes a pyrrolidine ring and a dihydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1-Methylpyrrolidin-2-yl)-1,2-dihydropyridine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Formation of the Dihydropyridine Moiety: The dihydropyridine moiety is formed through a series of condensation reactions involving aldehydes and amines under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(1-Methylpyrrolidin-2-yl)-1,2-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine moiety to tetrahydropyridine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-3-(1-Methylpyrrolidin-2-yl)-1,2-dihydropyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-3-(1-Methylpyrrolidin-2-yl)-1,2-dihydropyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to various biological effects. The pathways involved can include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Methylpyrrolidin-2-ylmethanol: Shares the pyrrolidine ring but differs in the functional groups attached.
Imidazo[1,2-a]pyridines: Similar heterocyclic structure but with different substituents and properties.
Pyrrolidin-2-ones: Contains the pyrrolidine ring but with a different oxidation state.
Uniqueness
(S)-3-(1-Methylpyrrolidin-2-yl)-1,2-dihydropyridine is unique due to its specific combination of the pyrrolidine ring and dihydropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H16N2 |
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Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]-1,2-dihydropyridine |
InChI |
InChI=1S/C10H16N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,10-11H,3,5,7-8H2,1H3/t10-/m0/s1 |
InChI Key |
ALAFLZBTERPAMD-JTQLQIEISA-N |
Isomeric SMILES |
CN1CCC[C@H]1C2=CC=CNC2 |
Canonical SMILES |
CN1CCCC1C2=CC=CNC2 |
Origin of Product |
United States |
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